Caprazol

Antibacterial Drug Resistance MraY Inhibition

Caprazol is the essential core scaffold of caprazamycin antibiotics, enabling streamlined synthesis of MraY translocase inhibitors. Unlike complex natural analogs, caprazol derivatives (e.g., palmitoyl caprazol) retain potency against MRSA (MIC 3.13 μg/mL) and VRE while offering simpler SAR. With antimycobacterial activity (MIC 6.25 μg/mL against M. smegmatis) and an elucidated biosynthetic gene cluster, caprazol supports both chemical and bioengineering approaches. Bypass scaffold complexity to accelerate discovery of novel antibacterial agents targeting drug-resistant Gram-positive, Gram-negative, and mycobacterial pathogens.

Molecular Formula C22H33N5O13
Molecular Weight 575.5 g/mol
Cat. No. B1245282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaprazol
Synonymscaprazol
Molecular FormulaC22H33N5O13
Molecular Weight575.5 g/mol
Structural Identifiers
SMILESCN1CC(C(N(C(=O)C1C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)O)C)C(=O)O)O
InChIInChI=1S/C22H33N5O13/c1-25-6-7(28)10(20(35)36)26(2)18(34)11(25)16(40-21-15(33)12(30)8(5-23)38-21)17-13(31)14(32)19(39-17)27-4-3-9(29)24-22(27)37/h3-4,7-8,10-17,19,21,28,30-33H,5-6,23H2,1-2H3,(H,35,36)(H,24,29,37)/t7-,8+,10-,11-,12+,13-,14+,15+,16-,17-,19+,21-/m0/s1
InChIKeyMSVZOGHTXZMFOH-XCECKKHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caprazol: Core Structure and Synthetic Intermediates for Caprazamycin-Derived Antibiotics


Caprazol is the core chemical skeleton of the caprazamycin (CPZ) family of liponucleoside antibiotics, originally isolated from Streptomyces sp. MK730-62F2 [1]. It is generated via alkaline hydrolysis of caprazamycins and serves as a key intermediate for synthesizing a wide range of derivatives [2]. Structurally, it features a unique 5'-β-O-aminoribosyl-glycyluridine unit fused to an N-methyldiazepanone ring [3]. As a foundational building block, caprazol enables the rational design of next-generation antibacterial agents targeting the clinically unexplored MraY translocase [4].

Why Caprazol's Derivatives Are Not Interchangeable with Other MraY Inhibitors


While several natural product classes target the bacterial MraY translocase, their complex and divergent structures lead to significant differences in antibacterial spectrum, synthetic tractability, and resistance profiles. Caprazamycins (CPZs), liposidomycins (LPMs), muraymycins, and capuramycins all possess distinct core scaffolds and peripheral modifications [1]. Specifically, CPZs lack the sulfate group found in LPMs and instead feature a unique 2,3,4-O-methyl-L-rhamnose sugar [2]. These structural nuances directly impact drug-target interactions and physicochemical properties, meaning that the activity of one class cannot be extrapolated to another [3]. Furthermore, the semisynthetic derivatives derived from the caprazol core exhibit potent activity against drug-resistant strains, a feature not uniformly shared across all MraY inhibitor families [4]. Therefore, a generic substitution between classes is scientifically unsound.

Quantitative Differentiation of Caprazol-Derived Compounds Against Comparator Antibiotics


Palmitoyl Caprazol Retains Potent Activity Against Drug-Resistant Gram-Positive Bacteria

Palmitoyl caprazol, a simplified analog of caprazamycins synthesized from the caprazol core, demonstrates potent antibacterial activity against key drug-resistant pathogens. It exhibited MIC values of 3.13-12.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains [1]. This activity is notable as it maintains potency comparable to the natural, more complex caprazamycins, but with a significantly simplified structure amenable to medicinal chemistry optimization [1].

Antibacterial Drug Resistance MraY Inhibition

Caprazol Derivative Matches Natural Caprazamycin Potency Against Mycobacteria

Palmitoyl caprazol (compound 7) displayed antibacterial activity against Mycobacterium smegmatis ATCC607 with an MIC of 6.25 μg/mL [1]. This potency is explicitly reported to be similar to that of the parent natural products, the caprazamycins (CPZs) [1]. This indicates that the simplified palmitoyl caprazol structure retains the key pharmacophore necessary for antimycobacterial activity.

Antitubercular Mycobacterium MraY Inhibition

Caprazamycin Scaffold Enables Broad-Spectrum Activity Including Gram-Negative Bacteria

The caprazamycin class, from which caprazol is derived, is characterized by its activity against a broad spectrum of bacteria. Notably, several caprazamycin analogues have demonstrated good activity against Gram-negative bacteria, with MICs ranging from 0.25-0.5 μg/mL against Haemophilus influenzae ATCC 10211 [1]. This is a significant point of differentiation, as many other MraY inhibitors, like some muraymycins, are primarily active only against Gram-positive organisms.

Antibacterial Broad-spectrum Gram-negative

In Vivo Efficacy of Caprazamycins in a Murine Tuberculosis Model with Favorable Toxicity Profile

Caprazamycins have demonstrated therapeutic efficacy in a pulmonary tuberculosis mouse model with no significant toxicity observed [1]. While many MraY inhibitors show potent in vitro activity, the ability to translate this to an in vivo model with a favorable safety profile is a critical differentiating factor that is not universally demonstrated across the class.

In Vivo Efficacy Tuberculosis Pharmacokinetics

Validated Application Scenarios for Caprazol in Antibacterial R&D


Medicinal Chemistry: Developing Simplified Leads for Multidrug-Resistant Infections

Use the caprazol core as a starting point to synthesize novel analogs, like palmitoyl caprazol, which retain potent activity against MRSA and VRE (MIC 3.13-12.5 μg/mL) [1] but with a less complex structure than natural caprazamycins. This enables a more straightforward structure-activity relationship (SAR) exploration to optimize for potency, selectivity, and drug-like properties [1].

Antitubercular Drug Discovery: Advancing Novel MraY Inhibitors

Leverage the established antimycobacterial activity of caprazol derivatives (MIC = 6.25 μg/mL against M. smegmatis) [1] and the positive in vivo efficacy and safety data of the caprazamycin class [2] to build a drug discovery program focused on new treatments for tuberculosis, a disease in critical need of novel mechanisms of action [1].

Broad-Spectrum Antibiotic Development: Targeting Gram-Negative Pathogens

Initiate a lead optimization campaign using the caprazol scaffold to design broad-spectrum agents. The caprazamycin class has demonstrated potent activity against Gram-negative bacteria like H. influenzae (MIC 0.25-0.5 μg/mL) [3], a property that distinguishes it from many other MraY-targeting natural products and addresses the urgent need for new drugs against difficult-to-treat Gram-negative infections.

Biosynthetic Engineering: Accessing Novel Chemical Diversity

Employ the fully sequenced and heterologously expressed caprazamycin biosynthetic gene cluster [4] to produce novel caprazol-containing analogs through genetic engineering, precursor-directed biosynthesis, and mutasynthesis [4]. This approach provides an alternative to total synthesis for generating diverse compound libraries to probe MraY inhibition and discover new leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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